molecular formula C4HBrClNOS B2956793 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 533887-89-7

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde

Cat. No.: B2956793
CAS No.: 533887-89-7
M. Wt: 226.47
InChI Key: BFBUJEAWHKPSRJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde (CAS: Not explicitly provided; synonyms include 2-bromo-1,3-thiazole-5-carbaldehyde ) is a halogenated thiazole derivative with the molecular formula C₄HBrClNOS (calculated based on structural data). Its structure features a thiazole core substituted with bromine (position 2), chlorine (position 4), and a formyl group (position 5). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules .

Key properties inferred from analogues:

  • Reactivity: The electron-withdrawing bromo and chloro groups enhance electrophilic character at the aldehyde, facilitating nucleophilic additions or condensations.
  • Applications: Used in Suzuki-Miyaura couplings (e.g., with boronic acids) to synthesize heterocyclic pharmaceuticals and agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNOS/c5-4-7-3(6)2(1-8)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBUJEAWHKPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533887-89-7
Record name 2-bromo-4-chloro-1,3-thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is largely dependent on its interactions with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The presence of the aldehyde group allows it to form Schiff bases with amines, which can further modulate biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Evidence Source
2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde C₄HBrClNOS Br (2), Cl (4), CHO (5) Cross-coupling reactions; agrochemical intermediates
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride C₉H₇ClN₂OS Pyridinyl (2), CHO (5), HCl Pharmaceutical intermediates (neurological/metabolic drugs)
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde C₆H₆BrNOS Br (5), ethyl (2), CHO (4) Potential building block for functionalized materials
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde C₅H₃ClNO₂S Cl (4), oxo (2), CHO (5) High reactivity in dihydrothiazole synthesis; drug intermediates
2-Morpholino-1,3-thiazole-5-carbaldehyde C₈H₁₀N₂O₂S Morpholino (2), CHO (5) Ligand in coordination chemistry; nucleophilic reactions

Electronic and Steric Effects

  • Halogen vs. Alkyl/Amino Substituents: Bromo and chloro groups (target compound) increase electrophilicity at the aldehyde compared to electron-donating groups like ethyl or morpholino . This enhances reactivity in condensations (e.g., Knoevenagel) or couplings. Steric hindrance is minimized in the target compound compared to bulkier substituents (e.g., cyclopropyl in 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carbaldehyde ), favoring regioselective reactions.

Biological Activity

2-Bromo-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring with halogen substitutions, which can significantly influence its reactivity and biological effects. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structure of this compound allows it to interact with various biological targets. The presence of bromine and chlorine atoms enhances its reactivity, enabling it to participate in nucleophilic substitution reactions and other chemical transformations.

  • Target Interaction : Thiazole derivatives, including this compound, can interact with multiple biological targets, potentially modulating enzyme activity or receptor signaling pathways.
  • Biochemical Pathways : These compounds can influence various biochemical pathways, leading to significant physiological effects such as antimicrobial and anticancer activities .

Biological Activities

The biological activities of this compound have been explored in several studies:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated through various mechanisms:

  • Cell Line Studies : In studies involving human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), this compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges .
Cell Line IC50 (µM) Activity
A549<10Significant cytotoxicity
NIH/3T3<15Selective against cancer cells

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study evaluated the effects of thiazole derivatives on human breast cancer cell lines (MCF-7) and found that compounds similar to this compound induced apoptosis in a dose-dependent manner .
  • Anticonvulsant Activity : Other derivatives have been tested for anticonvulsant properties in animal models, showing promising results that warrant further exploration into their mechanisms .

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